Sodium dichloroisocyanurate

Catalog No.
S593731
CAS No.
2893-78-9
M.F
C3Cl2N3O3-
M. Wt
196.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dichloroisocyanurate

CAS Number

2893-78-9

Product Name

Sodium dichloroisocyanurate

IUPAC Name

1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate

Molecular Formula

C3Cl2N3O3-

Molecular Weight

196.95 g/mol

InChI

InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)/p-1

InChI Key

CEJLBZWIKQJOAT-UHFFFAOYSA-M

SMILES

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-]

Solubility

Soluble (NTP, 1992)
0.5g/100g acetone at 30 °C
Water soluble
In water, 227 g/L at 25 °C
In water, 1.7X10+5 mg/L at 20 °C water (17%)
30.0 g/100g water at 25 °C
Solubility in water, g/100ml: 25 (freely soluble)

Synonyms

Actichlor, chlorcyanurate, chlordesine, chlordezine, dichloroisocyanuric acid, Dikon, Dikonit, Neoaquasept, potassium dichloro-s-triazinetrione, Presept, sodium dichloro-s-triazine-2,4,6(1H,3H,5H)-trione, sodium dichloroisocyanurate, troclosene, troclosene, potassium salt, troclosene, sodium salt, troclosene, sodium salt, dihydrate

Canonical SMILES

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-]

Disinfection and Water Treatment

NaDCC is a well-established disinfectant and is commonly used in scientific research to evaluate its efficacy against various microorganisms, including bacteria, viruses, and fungi. Studies have demonstrated its effectiveness in:

  • Drinking water disinfection: Research has shown that NaDCC can effectively reduce microbial levels in drinking water, contributing to improved water quality .
  • Swimming pool and spa sanitation: NaDCC releases hypochlorous acid in water, which acts as a disinfectant against various pathogens commonly found in swimming pools and spas .
  • Food processing and equipment sanitation: Due to its broad-spectrum antimicrobial activity, NaDCC is investigated for its potential role in sanitizing food processing surfaces and equipment .

Toxicology and Safety Assessments

Research plays a vital role in assessing the safety of NaDCC, particularly when used in applications with potential human exposure. Studies investigate the potential adverse effects of NaDCC on various organ systems, such as:

  • Inhalation toxicity: Studies have shown that inhalation exposure to NaDCC can cause respiratory irritation, especially at high concentrations, and research helps establish safe exposure limits .
  • Dermal and eye irritation: Research investigates the potential for NaDCC to cause skin and eye irritation upon direct contact, informing safety guidelines for handling and use .

Environmental Impact Assessment

NaDCC, like any other chemical, has the potential to impact the environment. Research investigates its fate and effects in various environmental compartments:

  • Biodegradation: Studies aim to understand how quickly NaDCC breaks down in the environment, influencing its persistence and potential impact .
  • Aquatic toxicity: Research explores the potential effects of NaDCC on aquatic organisms, informing environmental regulations and responsible use practices.

Sodium dichloroisocyanurate is a chemical compound with the formula C3Cl2N3NaO3\text{C}_3\text{Cl}_2\text{N}_3\text{NaO}_3. It is commonly encountered in its dihydrate form, which includes two molecules of water in its structure, represented as C3Cl2N3NaO32H2O\text{C}_3\text{Cl}_2\text{N}_3\text{NaO}_3\cdot 2\text{H}_2\text{O}. This white crystalline powder is recognized for its disinfectant and sanitizing properties, making it a valuable compound in various applications, particularly in water treatment and sanitation .

  • Hydrolysis: When dissolved in water, sodium dichloroisocyanurate rapidly hydrolyzes to release free available chlorine, primarily in the form of hypochlorous acid. This reaction establishes a complex equilibrium involving chlorinated and non-chlorinated isocyanurates .
  • Reaction with Hydrogen Peroxide: Sodium dichloroisocyanurate reacts with concentrated hydrogen peroxide to produce singlet oxygen, which emits red light upon decomposition. This reaction highlights its potential use in photodynamic applications .
  • Complex Formation: It can react with metal salts, such as copper(II) sulfate, to form complex salts that can precipitate out of solution .

Toxicological studies indicate that when sodium dichloroisocyanurate is ingested or comes into contact with saliva, it reacts rapidly to form non-toxic products like cyanuric acid and chloride ions. This rapid dissociation minimizes the risk of harmful chlorinated by-products in the gastrointestinal tract .

Sodium dichloroisocyanurate is synthesized through a multi-step process:

  • Formation of Dichloroisocyanuric Acid: The synthesis begins with the reaction of cyanuric acid with chlorine gas to produce dichloroisocyanuric acid.
  • Neutralization: This acid is then neutralized with sodium hydroxide to form sodium dichloroisocyanurate.
  • Hydration: The final step involves adding water to yield the dihydrate form of the compound .

Sodium dichloroisocyanurate has diverse applications across various industries:

  • Water Treatment: It is widely used for disinfecting drinking water and swimming pools due to its effectiveness against pathogens.
  • Healthcare: Employed as a disinfectant for medical instruments and surfaces.
  • Agriculture: Utilized for sterilizing equipment and preventing diseases in livestock.
  • Industrial Cleaning: Acts as a biocide and deodorizer in various industrial processes .

Research on sodium dichloroisocyanurate has focused on its interactions with other chemicals and biological systems:

  • Chlorine Demand: The compound's free available chlorine reacts with organic materials in water, which can alter its effectiveness as a disinfectant.
  • Metal Ion Complexation: Studies have shown that sodium dichloroisocyanurate can form complexes with transition metals, which may influence its behavior in different environments .

Several compounds share similarities with sodium dichloroisocyanurate, primarily due to their chlorinated structures and disinfectant properties:

Compound NameFormulaKey Features
Dichloroisocyanuric AcidC3Cl2N3O3\text{C}_3\text{Cl}_2\text{N}_3\text{O}_3Precursor to sodium dichloroisocyanurate; used similarly.
Trichloroisocyanuric AcidC3Cl3N3O3\text{C}_3\text{Cl}_3\text{N}_3\text{O}_3More potent but potentially more hazardous; used in swimming pool sanitation.
Calcium HypochloriteCa(ClO)2\text{Ca}(\text{ClO})_2Commonly used for water treatment; releases chlorine upon dissolution.
Sodium HypochloriteNaClO\text{NaClO}Widely used bleach; effective but less stable than sodium dichloroisocyanurate.

Uniqueness

Sodium dichloroisocyanurate stands out due to its ability to release chlorine gradually over time, providing sustained disinfection without the immediate hazards associated with elemental chlorine or other highly reactive compounds. Its stability and ease of handling make it particularly advantageous for both industrial and household applications .

Physical Description

Sodium dichloro-s-triazinetrione is a white solid with an odor of bleach-like odor. Mixes with water. (USCG, 1999)
Pellets or Large Crystals
White solid with an odor of chlorine; Slightly hygroscopic; [HSDB] Tablets; [MSDSonline]
WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR.

Color/Form

White, crystalline powder

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

195.9316713 g/mol

Monoisotopic Mass

195.9316713 g/mol

Heavy Atom Count

11

Density

0.96 at 68 °F (USCG, 1999) - Less dense than water; will float
Density (at 20 °C): 0.96 g/cm³

Odor

Chlorine odor

Decomposition

Decomposes exothermically at 464 °F (240 °C). Anhydrous material has a significantly lower decomposition temp.
A powerful oxidizer. Incompatible with combustible materials, ammonium salts, nitrogenous materials.
When heated to decomposition it emits very toxic fumes of /chlorine, nitrogen oxides, and sodium oxide/.
230 °C
60-90°C

Melting Point

437 °F (NTP, 1992)
230-250 °C

UNII

07M9U9U0LK

Related CAS

2782-57-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 427 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 427 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 426 of 427 companies with hazard statement code(s):;
H272 (84.04%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (13.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (86.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (99.3%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.77%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

The microbiologic effectiveness of sodium dichloroisocyanurate (NaDCC) tablets used on a routine basis at the household level by a vulnerable population /was assessed/. In a 4-mo trial in Dhaka, Bangladesh, one half of the 100 participating households received NaDCC tablets and instructions on how to use the same; the other one half received a placebo and the same instructions. Monthly samples of stored drinking water from intervention households were significantly lower in thermotolerant coliforms (TTCs) than those of control households (geometric mean, 2.8 [95% CI: 2.2, 3.6] versus 604.1 [95% CI: 463.2, 787.9]; P < 0.0001). While 61.7% (116/188) of samples from the intervention households met World Health Organization (WHO) guidelines for 0 TTCs in drinking water, none of the 191 samples from control households met such a benchmark. Residual free chlorine in water samples suggested that householders consistently used the intervention, but 11.7% of samples exceeded the WHO guideline value of 5.0 mg/L, underscoring the need to ensure that tablet dose and vessel size are compatible.

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Environmental Hazard Irritant

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

2893-78-9
51580-86-0

Absorption Distribution and Excretion

Metabolism studies in both the rat and dog, following administration of (14)C-sodium isocyanurate by the oral and iv routes, demonstrated rapid absorption, distribution, and excretion of unmetabolized isocyanurate. ... At the 5 mg/kg dose, excretion was largely via the urine with about 5% in the feces. At the 500 mg/kg oral dose, 55-70% (rats) or 27-86% (dogs) was excreted in the feces and the remainder in the urine. /Sodium isocyanurate/

Metabolism Metabolites

Both s-triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro- and s-triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt are unstable in the body (particularly the stomach) because the available chlorine is rapidly reduced. Cyanuric acid (or its monosodium salt) is the degradation product from both products.

Associated Chemicals

Hypochlorous acid; 7790-92-3

Wikipedia

Sodium_dichloroisocyanurate
�-Hydroxybutyric_acid

Biological Half Life

Administration of (14C)sodium isocyanurate by the oral and iv routes demonstrated rapid absorption, distribution, and excretion of unmetabolized isocyanurate. The elimination half-life in rats was 32-43 min following 5 mg/kg iv or oral administration. The half-life was 122-148 min after oral dosing at 500 mg/kg.

Use Classification

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Hazard Classes and Categories -> Reactive - 2nd degree

Methods of Manufacturing

N-Chloroisocyanuric acids are prepared by continuous reaction of chlorine with isocyanuric acid in aqueous sodium hydroxide at 0 - 15 °C. Careful control of pH and reaction temperature are essential to prevent the formation of explosive NCl3. /N-Chloroisocyanuric acids/
Prepared by reaction of trichloroisocyanuric acid with trisodium cyanurate. Reaction of a moistened powdered mixture of trichloroisocyanuric acid, cyanuric acid, and sodium bicarbonate; reaction of crude cyanuric acid with sodium hypochlorite; reaction of sodium isocyanuric acid with hypochlorous acid or chlorine oxide; reaction of trichloroisocyanuric acid with saturated sodium chloride solution.
Cyanuric acid + sodium hypochlorite (chlorination)

General Manufacturing Information

Not Known or Reasonably Ascertainable
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt (1:1): ACTIVE

Analytic Laboratory Methods

Method: OSHA ID-101-SG; iodometric technique utilizing an ion specific electrode; Analyte: sodium dichloroisocyanurate; Matrix: air; Detection Limit: 0.4 mg/cu m.
MATRIX: AIR; PROCEDURE: FILTER COLLECTION, EXTRACTION, TITRATION AGAINST SODIUM THIOSULFATE SOLN USING PLATINUM ELECTRODES & CONSTANT CURRENT POTENTIOMETRY.

Storage Conditions

Store in a cool, dry place out of direct sunlight. Do not tightly stack or store with incompatible materials such as combustible, oxidizable or acidic substances. Keep this product dry in original tightly closed container when not in use . Keep out of reach of children.
Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Must be stored in a dry location on pallets arranged according to NFPA 43A, Code for Storage of Liquid and Solid Oxidizers. Separate from combustibles, oxidizables, ammonia, sodium carbonate (soda ash), calcium hypochlorite, hydrogen peroxide.
Where possible, automatically transfer material from drums or other storage containers to process containers. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Halogenated isocyanurates exhibit biocidal synergism when used with 3-isothiazolone derivatives.

Dates

Modify: 2023-08-15

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